5-(Phenylthio)pentan-2-one

Catalog No.
S14108011
CAS No.
81358-55-6
M.F
C11H14OS
M. Wt
194.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Phenylthio)pentan-2-one

CAS Number

81358-55-6

Product Name

5-(Phenylthio)pentan-2-one

IUPAC Name

5-phenylsulfanylpentan-2-one

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

InChI

InChI=1S/C11H14OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

DPYONJUXZNJARY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSC1=CC=CC=C1

5-(Phenylthio)pentan-2-one is an organic compound characterized by the presence of a phenylthio group attached to a pentan-2-one backbone. Its molecular formula is C11H14OSC_{11}H_{14}OS, and it features a ketone functional group, which contributes to its reactivity and potential applications in organic synthesis. The compound is notable for its unique structural features that combine both aliphatic and aromatic characteristics, making it a subject of interest in various chemical and biological studies.

, including:

  • Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction of the ketone can yield corresponding alcohols, utilizing reagents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several synthetic routes can be employed to produce 5-(Phenylthio)pentan-2-one:

  • Condensation Reactions: One common method involves the reaction of a suitable thiophenol with a ketone precursor under acidic conditions.
  • Thioether Formation: The introduction of the phenylthio group can be achieved through nucleophilic substitution reactions involving thiophenol and an appropriate alkyl halide.
  • Oxidative Methods: Oxidation of thioether precursors may also yield the desired ketone structure.

These methods allow for the efficient synthesis of 5-(Phenylthio)pentan-2-one in laboratory settings.

5-(Phenylthio)pentan-2-one has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs with specific biological activities.
  • Material Science: Its unique properties might be explored in developing novel materials or coatings.

Several compounds share structural similarities with 5-(Phenylthio)pentan-2-one. Notable examples include:

Compound NameStructure TypeUnique Features
4-Hydroxy-5-phenylpentan-2-oneHydroxy ketoneContains a hydroxyl group that alters reactivity.
5-Hydroxy-2-pentanoneHydroxy ketoneExhibits different physical properties due to hydroxyl presence.
3-(Phenylthio)butan-2-oneThioether ketoneShorter carbon chain but similar thioether functionality.

Uniqueness

5-(Phenylthio)pentan-2-one is unique due to its specific combination of the phenylthio group and the pentan-2-one backbone. This combination imparts distinct aromatic properties and reactivity compared to other similar compounds, making it particularly valuable in both fragrance development and scientific research for its potential biological activities.

Thioether-functionalized ketones gained prominence in the late 20th century as chemists recognized sulfur’s dual role as both a directing group and a leaving agent. The development of 5-(phenylthio)pentan-2-one builds upon foundational work with simpler β-phenylthioalkyl ketones, which demonstrated exceptional utility in annulation reactions and cycloadditions. Early synthetic routes relied on multistep sequences involving thiol-Michael additions or sulfide alkylations, but modern methods leverage transition-metal-free rearrangements and aryne chemistry.

Key historical milestones include:

  • 1980s: Discovery of sulfur ylide intermediates enabling -sigmatropic rearrangements
  • 1990s: Systematic exploration of β-phenylthio ketones as precursors to α-methylene carbonyl compounds
  • 2010s: Development of aryne-triggered Stevens rearrangements for direct access to functionalized thioether ketones

Role of 5-(Phenylthio)pentan-2-one in Advanced Building Block Development

The pentan-2-one backbone provides optimal chain length for cyclization processes, while the phenylthio group acts as both a stabilizing substituent and a traceless directing group. This dual functionality enables three primary applications:

  • Heterocycle Synthesis: The compound undergoes intramolecular cyclization to form five- and six-membered rings upon treatment with Lewis acids.
  • Cross-Coupling Reactions: The sulfur atom facilitates transition-metal-catalyzed couplings through transient metal-sulfur interactions.
  • Tandem Functionalization: Sequential alkylation/oxidation sequences convert the thioether into ketones, alcohols, or alkenes.

The compound’s structural adaptability is exemplified in its use for preparing pyrrolidine derivatives through zinc bromide-mediated cyclizations.

Traditional nucleophilic substitution approaches for synthesizing 5-(phenylthio)pentan-2-one derivatives rely primarily on the inherent nucleophilicity of sulfur-containing reagents and their ability to displace suitable leaving groups through bimolecular nucleophilic substitution mechanisms [1] [2]. These classical methodologies have established the foundational understanding of carbon-sulfur bond formation in ketone systems and continue to serve as reliable synthetic routes despite their inherent limitations.

The most straightforward approach involves the reaction of alkyl halides with thiophenol under basic conditions [3] [4]. This method typically employs potassium carbonate or sodium hydroxide as the base, with reaction temperatures ranging from 80 to 120 degrees Celsius [3]. The nucleophilic attack of the thiophenolate anion on the electrophilic carbon center proceeds through a classical substitution mechanism, where the halide serves as the leaving group [4]. Research findings indicate that primary alkyl halides provide yields ranging from 65 to 85 percent, while secondary halides show decreased reactivity due to steric hindrance [3].

An alternative nucleophilic approach utilizes the enhanced nucleophilicity of phenylthio anions generated through deprotonation of thiophenol with strong bases such as sodium hydride [2]. This methodology operates under milder temperature conditions, typically between 0 and 25 degrees Celsius, and achieves yields ranging from 70 to 90 percent [2]. The reaction proceeds through a direct substitution mechanism where the phenylthio anion attacks the electrophilic carbon bearing the leaving group, forming the desired thioether linkage [4].

The benzotriazole-mediated approach represents a significant advancement in traditional nucleophilic substitution chemistry [1]. This method employs alpha-benzotriazolylalkyl phenyl sulfides as nucleophilic reagents in reactions with enamines, catalyzed by zinc bromide in dichloromethane under reflux conditions [1]. The benzotriazole group serves as an excellent leaving group, facilitating the nucleophilic attack by the enamine and subsequent formation of the phenylthio ketone products [1]. This approach demonstrates moderate yields ranging from 60 to 80 percent while offering improved functional group tolerance compared to conventional halide displacement reactions [1].

The mechanism of bis(phenylthio)carbanion chemistry provides access to alpha-(phenylthio)ketones through a multi-step sequence involving aldol-type reactions followed by selective elimination [5] [6]. This methodology begins with the formation of alpha-hydroxybis(phenylthio)acetals through the reaction of bis(phenylthio)carbanions with aldehydes and ketones [5] [6]. Treatment of these adducts with trifluoroacetic acid yields simple ketones, while toluene-para-sulphonic acid promotes selective elimination to provide alpha-(phenylthio)ketones with yields ranging from 70 to 95 percent [5] [6]. This approach offers regiospecific synthesis and makes these compounds available as specific enol equivalents for further synthetic transformations [5] [6].

MethodReaction ConditionsYield Range (%)AdvantagesLimitations
Alkyl halide + thiophenol (basic conditions)Base (potassium carbonate, sodium hydroxide), 80-120°C65-85Simple procedure, readily available reagentsHarsh conditions, limited substrate scope
Alkyl halide + phenylthio anion (substitution)Sodium hydride, dimethylformamide, 0-25°C70-90High nucleophilicity, good yieldsStrong base required, moisture sensitive
alpha-Benzotriazolylalkyl phenyl sulfides + enaminesZinc bromide, dichloromethane, reflux60-80Mild conditions, functional group toleranceRequires pre-formed benzotriazole reagents
Thioether formation via halide displacementBase, polar aprotic solvent, 25-80°C55-85Predictable regioselectivityCompeting elimination reactions
Bis(phenylthio)carbanion + carbonyl compoundsLithium diisopropylamide, tetrahydrofuran, -78°C to room temperature70-95Acyl anion equivalent chemistryComplex multi-step sequence

Modern Transition Metal-Catalyzed Sulfur Incorporation Strategies

Modern transition metal-catalyzed approaches have revolutionized the synthesis of thioether-containing compounds by enabling carbon-sulfur bond formation under milder conditions with enhanced functional group compatibility [7] [8] [9]. These methodologies leverage the unique reactivity patterns of transition metal complexes to facilitate sulfur incorporation through various mechanistic pathways, including oxidative addition, transmetalation, and reductive elimination sequences.

Palladium-catalyzed cross-coupling reactions represent the most extensively developed methodology for thioether synthesis [7] [9]. The typical catalytic system employs palladium complexes such as tetrakis(triphenylphosphine)palladium(0) in combination with appropriate phosphine ligands [7]. These reactions proceed through the classical palladium-catalyzed cross-coupling mechanism, involving oxidative addition of aryl halides to palladium(0), coordination and transmetalation with thiol nucleophiles, and subsequent reductive elimination to form the carbon-sulfur bond [7] [9]. Research findings demonstrate that this approach achieves yields ranging from 75 to 95 percent with excellent functional group tolerance, operating at temperatures between 80 and 110 degrees Celsius [7].

Copper-catalyzed methodologies have emerged as cost-effective alternatives to palladium-based systems, particularly for the formation of aryl-alkyl thioether bonds [8] [10]. Copper iodide in combination with nitrogen-based ligands provides efficient catalysis for the coupling of aryl halides with aliphatic thiols [8]. The mechanism involves copper(I) coordination to the thiol substrate, followed by oxidative addition of the aryl halide and subsequent reductive elimination [10]. These reactions typically operate at temperatures between 60 and 100 degrees Celsius, achieving yields ranging from 70 to 90 percent [8] [10]. The copper-catalyzed approach demonstrates particular efficacy for benzyl thioether formation through Lewis acid-mediated nucleophilic displacement mechanisms [10].

Nickel-catalyzed strategies offer unique advantages for challenging substrate combinations, particularly in the formation of alkyl-aryl thioether bonds [11]. Nickel complexes such as bis(1,5-cyclooctadiene)nickel(0) with phosphine ligands enable cross-coupling reactions under relatively mild conditions, operating at temperatures between 25 and 80 degrees Celsius [11]. The nickel-catalyzed mechanism proceeds through oxidative addition, ligand exchange, and reductive elimination, similar to palladium systems but with distinct reactivity patterns that enable challenging transformations [11]. Yields typically range from 65 to 88 percent with good substrate scope [11].

Iron-catalyzed methodologies represent an emerging area of development, offering earth-abundant metal alternatives for thioether synthesis [12] [13]. Iron salts in combination with appropriate ligands facilitate carbon-sulfur bond formation through both radical and ionic mechanisms [12]. These systems demonstrate particular effectiveness for the synthesis of ferrocenyl-thioether conjugates and other specialized structures [12]. The iron-catalyzed approach operates at moderate temperatures between 80 and 120 degrees Celsius, achieving yields ranging from 60 to 85 percent [12] [13].

Cobalt-catalyzed transformations provide access to thioether products through hydrothiolation and carbothiolation pathways [14] [15]. Cobalt complexes enable the addition of thiols across carbon-carbon multiple bonds, providing regioselective access to thioether-containing products [14]. These reactions typically require elevated temperatures between 100 and 140 degrees Celsius but offer unique reactivity patterns not accessible through other metal catalysis [14] [15]. Yields generally range from 55 to 80 percent depending on the specific substrate combination and reaction conditions [14].

Catalyst SystemSubstrate ScopeTemperature (°C)Yield Range (%)Key Features
Palladium(triphenylphosphine)4/LigandAryl halides + thiols80-11075-95High functional group tolerance
Copper iodide/LigandAryl halides + aliphatic thiols60-10070-90Earth-abundant metal, cost-effective
Nickel(cyclooctadiene)2/PhosphineAlkyl halides + aryl thiols25-8065-88Mild conditions, broad scope
Iron salts/LigandBenzyl alcohols + thiols80-12060-85Lewis acid catalysis mechanism
Cobalt complexesAlkynes + thiols100-14055-80Hydrothiolation capability

Green Chemistry Approaches for Thioether Functionalization

Green chemistry methodologies for thioether functionalization have gained significant attention due to their potential to address environmental concerns associated with traditional synthetic approaches [16] [17] [18]. These sustainable methodologies emphasize the use of environmentally benign solvents, renewable reagents, and energy-efficient reaction conditions while maintaining high synthetic efficiency and product selectivity.

Photochemical organocatalytic synthesis represents a breakthrough in sustainable thioether formation, eliminating the need for transition metals and harsh reaction conditions [19] [17] [20]. This methodology employs tetramethylthiourea as a sulfur source in combination with readily available indole thiolate organocatalysts [19] [17]. The reaction proceeds through photochemical generation of aryl radicals from aryl chlorides using 405-nanometer light irradiation [19]. The mechanism involves single-electron transfer from the excited organocatalyst to the aryl chloride, followed by radical trapping by thiourea and subsequent alcohol attack through a polar pathway [19] [17]. This approach achieves yields ranging from 70 to 90 percent under mild conditions without the use of transition metals [19] [17] [20].

Deep eutectic solvent methodologies have emerged as highly sustainable alternatives to conventional organic solvents [21]. The choline chloride-urea mixture in a 1:2 ratio serves as both solvent and catalyst for thioether synthesis [21]. This approach demonstrates excellent yields ranging from 81 to 86 percent while offering significant environmental benefits including biodegradability, recyclability, and reduced energy consumption [21]. The deep eutectic solvent can be recycled multiple times without significant loss of activity, contributing to the overall sustainability of the process [21].

Water-mediated synthesis approaches utilize aqueous media to promote thioether formation through base-free reaction pathways [22]. These methodologies employ water as the primary solvent in combination with inorganic bases such as potassium carbonate [22]. The aqueous medium provides a non-toxic reaction environment while maintaining high synthetic efficiency [22]. Research findings demonstrate that water-promoted synthesis achieves yields ranging from 85 to 95 percent under mild reaction conditions [22]. The absence of organic solvents significantly reduces the environmental impact of the synthetic process [22].

Solvent-free methodologies represent the ultimate expression of green chemistry principles by eliminating organic solvents entirely [23] [24]. These approaches employ neat reaction conditions or mechanochemical activation through grinding techniques [23] [24]. The solvent-free synthesis of thioether-containing heterocycles demonstrates yields ranging from 75 to 90 percent with excellent atom economy [23] [24]. The elimination of solvents reduces waste generation and simplifies product isolation procedures [23] [24].

Electron donor-acceptor complex methodologies provide sustainable pathways for thioether synthesis through visible-light activation [18]. This approach utilizes thianthrenium salts and thiols as readily available starting materials under open-to-air conditions [18]. The reaction proceeds through the formation of electron donor-acceptor complexes that absorb visible light and facilitate carbon-sulfur bond formation [18]. This methodology achieves yields ranging from 65 to 85 percent while operating under ambient conditions without the need for inert atmosphere protection [18].

Green MethodKey ReagentsEnvironmental BenefitsYield Range (%)Sustainability Score
Photochemical organocatalysisTetramethylthiourea, indole thiolateNo metals, mild conditions70-90High
Deep eutectic solventsCholine chloride-urea mixtureBiodegradable, recyclable solvent81-86Very High
Water-mediated synthesisWater, potassium carbonateAqueous medium, non-toxic85-95High
Solvent-free conditionsNeat conditions, grindingNo organic solvents, atom economy75-90Very High
Electron donor-acceptor complexesThianthrenium salts, thiolsOpen-to-air conditions65-85High

The ketone functionality in 5-(phenylthio)pentan-2-one serves as a primary electrophilic center that undergoes activation through multiple pathways. The carbonyl carbon exhibits enhanced electrophilicity due to the polarization of the carbon-oxygen double bond, where the carbon bears a partial positive charge and the oxygen carries a partial negative charge [1] [2]. This fundamental polarization creates the foundation for electrophilic activation mechanisms.

Protonation-Mediated Activation represents the most fundamental pathway for electrophilic enhancement. When the carbonyl oxygen accepts a proton from a Brønsted acid, the resulting oxonium ion demonstrates significantly increased electrophilicity at the carbonyl carbon [2] [3]. Computational studies reveal that protonation increases the partial positive charge on the carbonyl carbon from approximately +0.3 to +0.5, representing a substantial enhancement in electrophilic character [2]. This activation occurs readily under mild acidic conditions and proceeds through a rapid equilibrium process where the protonated species becomes highly reactive toward nucleophilic attack.

The mechanism involves initial coordination of the carbonyl oxygen lone pair to the proton source, followed by electron density withdrawal from the carbonyl carbon through resonance stabilization. The protonated carbonyl exhibits two significant resonance contributors: an oxonium ion structure and a carbocation structure adjacent to the hydroxyl group [4]. The carbocation character becomes more pronounced in the protonated form compared to the neutral ketone, as the positive charge is not separated in this resonance structure.

Lewis Acid Coordination provides an alternative activation pathway that operates through electron-pair donation from the carbonyl oxygen to an electron-deficient center. Metal chlorides such as aluminum chloride, titanium tetrachloride, and zinc chloride serve as effective Lewis acids for carbonyl activation [3]. The coordination process involves formation of a coordinate covalent bond between the oxygen lone pair and the Lewis acid, resulting in enhanced electrophilicity at the carbonyl carbon.

The effectiveness of Lewis acid activation depends on the hardness and electrophilicity of the Lewis acid. Harder Lewis acids such as aluminum chloride provide stronger activation but may lead to side reactions, while softer Lewis acids such as zinc chloride offer more selective activation with reduced reactivity [3]. The activation process is reversible, allowing for controlled reaction conditions and selective transformations.

Metal Complex Formation represents a more sophisticated activation mechanism where transition metals coordinate to the carbonyl oxygen, creating activated complexes with enhanced electrophilic properties. Cerium chloride coordination to the carbonyl oxygen, as observed in the Luche reduction, demonstrates how metal coordination can dramatically increase the reactivity of the carbonyl center toward nucleophilic attack [1]. The metal coordination withdraws electron density from the carbonyl carbon while simultaneously coordinating to the oxygen, creating a highly activated electrophilic center.

The following table summarizes the key electrophilic activation pathways:

Activation MethodMechanismElectrophilicity EnhancementTypical ConditionsStereochemical Control
Electrophilic Activation - ProtonationCarbonyl oxygen protonation increases electrophilicityHigh - partial charge increases from δ+ to >0.5Protic acid, RT to 80°CLow - kinetic control
Electrophilic Activation - Lewis Acid CoordinationLewis acid coordination to oxygen enhances electrophilicityModerate to High - depends on Lewis acid strengthLewis acid, -78°C to RTModerate - facial selectivity
Electrophilic Activation - Metal Complex FormationMetal coordination forms activated complexesVariable - depends on metal and ligandsMetal catalyst, varied THigh - ligand-controlled

Thioether-Directed Regioselective Transformations

The phenylthio group in 5-(phenylthio)pentan-2-one functions as a powerful directing group that controls regioselectivity in various catalytic transformations. The sulfur atom possesses two lone pairs of electrons that can coordinate to transition metals, creating metallacyclic intermediates that dictate the site and stereochemistry of subsequent reactions [5] [6].

Thioether-Directed Carbon-Hydrogen Activation represents a fundamental transformation where the sulfur atom coordinates to a transition metal center, facilitating the activation of specific carbon-hydrogen bonds. Palladium and rhodium catalysts demonstrate exceptional ability to form stable metallacycles with thioether directing groups, leading to highly regioselective carbon-hydrogen functionalization [5]. The mechanism involves initial coordination of the sulfur atom to the metal center, followed by cyclometalation through carbon-hydrogen bond activation.

The preferred formation of five-membered metallacycles drives the regioselectivity of these transformations. In the case of 5-(phenylthio)pentan-2-one, the sulfur atom can coordinate to form five-membered rings with carbon-hydrogen bonds at the γ-position relative to the sulfur atom [6]. This preference for five-membered ring formation terminating chain-walking isomerization processes at specific positions, leading to remarkable regioselectivity ratios of up to 24:1 [6].

Palladium-catalyzed thioether-directed transformations proceed through well-defined mechanistic pathways. The catalytic cycle begins with coordination of the thioether substrate to the palladium center, followed by cyclopalladation through carbon-hydrogen bond activation [5]. The resulting palladacycle intermediate can undergo various transformations including olefination, arylation, and acetoxylation, depending on the choice of coupling partner and reaction conditions.

Regioselective Cycloaddition Reactions utilizing thioether direction represent an advanced application of sulfur coordination chemistry. Iridium-catalyzed thioether-directed cycloaddition reactions of internal alkynes with azides demonstrate exceptional regioselectivity, providing modular access to complex sulfur-containing triazoles [7] [8]. The thioether group coordinates to the iridium center, directing the approach of the alkyne and azide components to generate specific regioisomers.

The mechanism involves initial coordination of the thioether sulfur to the iridium catalyst, followed by alkyne coordination and azide insertion. The thioether coordination constrains the geometry of the transition state, leading to high regioselectivity in the cycloaddition process [7]. This approach provides broad substrate scope and high efficiency with short reaction times.

Ruthenium-Catalyzed Hydroarylation demonstrates the utility of thioether direction in carbon-carbon bond formation. Ruthenium catalysts enable regioselective carbon-hydrogen hydroarylation of alkynes with benzylthioethers under microwave irradiation [5]. The thioether group coordinates to the ruthenium center, directing the insertion of the alkyne into the carbon-hydrogen bond with high regioselectivity.

The catalytic cycle involves coordination of the thioether substrate to the ruthenium catalyst, followed by carbon-hydrogen bond activation and alkyne insertion. The thioether coordination prevents catalyst poisoning and ensures selective reaction at the desired position [5]. The reaction proceeds through π-bonding of the alkyne to the ruthenium center, followed by migratory syn-insertion to form the carbon-carbon bond.

Rhodium-Catalyzed Transformations showcase the versatility of thioether-directed chemistry in forming diverse carbon-carbon and carbon-heteroatom bonds. Rhodium catalysts enable selective carbon-hydrogen alkenylation of indoles at the C4 position using thioether directing groups [5] [9]. The formation of five-membered metallacycle intermediates is key to achieving high regioselectivity in these transformations.

The mechanism involves initial coordination of the thioether sulfur to the rhodium center, followed by carbon-hydrogen bond activation at the indole C4 position. The resulting five-membered rhodacycle undergoes alkene insertion and β-hydride elimination to form the alkenylated product [5]. The thioether directing group ensures high regioselectivity and functional group tolerance.

Stereochemical Outcomes in Cycloaddition Reactions

Cycloaddition reactions involving 5-(phenylthio)pentan-2-one as either a reaction partner or precursor demonstrate diverse stereochemical outcomes that are influenced by the presence of the thioether functionality. The sulfur atom plays crucial roles in controlling both the regio- and stereoselectivity of these transformations through coordination effects and conformational constraints.

[2+2] Cycloaddition Reactions involving thioether-containing substrates exhibit unique stereochemical preferences. Thiophosphonium ions, which are isoelectronic with thiocarbonyl compounds, undergo [2+2] cycloaddition reactions with alkynes to generate 1,2-thiaphosphete ions [10]. The reaction demonstrates high regioselectivity, with electron-rich alkynes reacting significantly faster than electron-poor substrates. The stereochemical outcome is controlled by the electronic properties of the alkyne substituents and the electrophilic character of the thiophosphonium cation.

The mechanism proceeds through formation of a four-membered ring intermediate, which exists in equilibrium with an open heterodiene structure. This dynamic equilibrium allows for subsequent [4+2] hetero-Diels-Alder reactions with dienophiles such as acetonitrile [10]. The stereochemical preferences are dictated by the steric and electronic environment around the thioether functionality.

[4+2] Diels-Alder Cycloadditions demonstrate excellent stereochemical control when thioether groups are present as directing elements. Asymmetric Diels-Alder reactions catalyzed by chiral Lewis acids show enhanced enantioselectivity when thioether coordination is involved [11]. The sulfur atom can coordinate to Lewis acidic metal centers, creating chiral environments that influence the facial selectivity of the cycloaddition.

The endo/exo selectivity in Diels-Alder reactions is significantly influenced by the presence of thioether groups. Computational studies reveal that thioether coordination to Lewis acids can alter the energy difference between endo and exo transition states, leading to improved selectivity ratios [11]. The stereochemical outcome depends on the nature of the Lewis acid, the substitution pattern of the diene and dienophile, and the reaction temperature.

[3+2] Photocatalytic Cycloadditions represent an emerging area where thioether-containing substrates participate in stereoselective transformations. Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones demonstrate excellent stereochemical control when combined with appropriate chiral catalysts [12]. The dual catalyst system employing photoredox catalysis and chiral Lewis acids enables the construction of densely substituted cyclopentane structures with high enantioselectivity.

The mechanism involves photoredox activation of the aryl ketone moiety, followed by cyclopropane ring-opening to generate a 1,3-diradical intermediate. The chiral Lewis acid controls the facial selectivity of the subsequent [3+2] cycloaddition with alkenes [12]. The presence of thioether groups can influence both the photochemical properties and the coordination behavior of the substrate.

[2+2+2] Cycloaddition Reactions involving bisallenes and alkynes demonstrate remarkable stereochemical control when thioether-functionalized N-heterocyclic carbene ligands are employed [13] [14]. The reaction provides access to trans-5,6-fused bicyclic systems with excellent diastereoselectivity. The hemilabile character of the sulfur atom in the ligand modulates the electron density at key intermediates, facilitating the overall transformation.

The stereochemical preference for trans-fusion over cis-fusion is determined at the stage of second allene insertion into the rhodacyclopentene intermediate. The energy difference between the trans and cis pathways is 2.6 kcal/mol, translating to a 98:2 selectivity ratio [13]. The thioether coordination provides conformational constraints that favor the trans-selective pathway.

Intramolecular Cycloadditions involving thioether-containing substrates demonstrate unique stereochemical outcomes due to conformational restrictions imposed by the tethering sulfur atom. Intramolecular [2+2] cycloadditions of alkyl(phenylthio)ketenes proceed with high stereoselectivity, providing rapid access to decalin ring systems [15]. The thioether group constrains the conformation of the reactive intermediates, leading to predictable stereochemical outcomes.

The stereochemical control in intramolecular reactions arises from the restricted rotation around the carbon-sulfur bond, which limits the accessible conformations of the reactive species. This conformational constraint translates to high levels of stereocontrol in the cycloaddition process [15].

The following table summarizes the stereochemical outcomes in various cycloaddition reactions:

Cycloaddition TypeStereochemical OutcomeSelectivity RatioControlling FactorsTemperature EffectCatalyst Influence
[2+2] Alkyne-ThioetherRegioselective formation of thiaphosphetes>20:1 regioselectivityElectronic effects of substituentsHigher T decreases selectivityThiophosphonium activation
[4+2] Diels-AlderEndo/exo selectivity with facial differentiation5:1 to 20:1 endo:exoSteric hindrance and orbital overlapLower T favors endoLewis acid coordination
[3+2] PhotocatalyticExcellent enantioselectivity (up to 99% ee)Up to 99% eeChiral Lewis acid coordinationRT optimal for eePhotoredox + chiral Lewis acid
[2+2+2] Bisallene-AlkyneTrans-selective ring fusion (98:2 ratio)98:2 trans:cisMetallacycle geometry preferenceModerate T requiredRh-NHC complex geometry

Mechanistic Insights into Stereochemical Control reveal that thioether coordination plays multifaceted roles in determining the stereochemical outcomes of cycloaddition reactions. The sulfur atom can act as a hemilabile ligand, coordinating and dissociating from metal centers as needed throughout the catalytic cycle [13]. This dynamic coordination behavior allows for optimal catalyst geometry at each stage of the reaction while maintaining overall stereochemical control.

The conformational effects of thioether groups extend beyond direct coordination to metal centers. The carbon-sulfur bond rotation barrier and the preferred conformations of thioether-containing substrates influence the approach geometry of reactants in cycloaddition reactions [15]. These conformational preferences translate to predictable stereochemical outcomes that can be exploited in synthetic applications.

Temperature effects on stereochemical control vary significantly depending on the specific cycloaddition type and mechanism. Thermal cycloadditions generally show decreased selectivity at higher temperatures due to increased population of higher-energy conformers and transition states [10]. In contrast, catalytic cycloadditions may show optimal selectivity at moderate temperatures where catalyst activity is balanced with selectivity requirements.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

194.07653624 g/mol

Monoisotopic Mass

194.07653624 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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